molecular formula C7H12ClFN2O B6220320 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride CAS No. 2758003-85-7

2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B6220320
CAS No.: 2758003-85-7
M. Wt: 194.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride (2F-IMP HCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of applications, ranging from biochemistry and physiology to pharmacology. 2F-IMP HCl has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

2F-IMP HCl is used in a variety of scientific research applications. It is often used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of cell signaling pathways. Additionally, it has been used in the study of cancer, diabetes, and other diseases.

Mechanism of Action

2F-IMP HCl is a reversible inhibitor of enzymes, meaning that it binds to the enzyme and prevents it from performing its normal function. This inhibition can be reversed by increasing the concentration of the inhibitor, or by the addition of an activator molecule. The binding of 2F-IMP HCl to the enzyme is thought to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
2F-IMP HCl has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphatases, proteases, and kinases. In addition, it has been shown to have an effect on the central nervous system, as well as on cell signaling pathways. It has also been shown to have an effect on the metabolism of glucose, as well as on the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2F-IMP HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, it also has some limitations. For example, it is not very soluble in water, and it can be difficult to control the concentration of the inhibitor.

Future Directions

There are a number of potential future directions for the use of 2F-IMP HCl in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the effects of cell signaling pathways. Additionally, it could be used to study the metabolism of glucose, as well as to study the expression of genes involved in the regulation of cell growth and differentiation. It could also be used to study the effects of inhibitors on enzymes, such as phosphatases, proteases, and kinases. Finally, it could be used to study the effects of drugs on cancer, diabetes, and other diseases.

Synthesis Methods

2F-IMP HCl can be synthesized by a two-step process. The first step involves the reaction of an aryl halide with a tertiary amine in the presence of a base, such as potassium carbonate. This reaction produces an imidazole intermediate, which is then reacted with a methyl Grignard reagent to produce the desired product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves the reaction of 2-fluoro-2-methylpropan-1-ol with 1H-imidazole in the presence of a suitable acid catalyst to form the intermediate 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol, which is then reacted with hydrochloric acid to form the final product as a hydrochloride salt.", "Starting Materials": [ "2-fluoro-2-methylpropan-1-ol", "1H-imidazole", "Acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 2-fluoro-2-methylpropan-1-ol and 1H-imidazole to a reaction flask.", "Step 2: Add a suitable acid catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 5: Dry the product and purify it by recrystallization or chromatography.", "Step 6: Dissolve the purified product in hydrochloric acid to form the hydrochloride salt." ] }

2758003-85-7

Molecular Formula

C7H12ClFN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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